Cas no 1000557-40-3 (2-(3,5-difluoropyridin-2-yl)acetonitrile)

2-(3,5-Difluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of difluorine substituents enhances its reactivity, making it a valuable intermediate for constructing complex heterocyclic frameworks. Its acetonitrile moiety offers versatility in nucleophilic addition and cyclization reactions, facilitating the development of biologically active compounds. The compound's stability under standard conditions ensures consistent performance in synthetic applications. Its high purity and well-defined structure make it suitable for precision-oriented research, particularly in medicinal chemistry where fluorinated analogs are increasingly sought after for their improved metabolic stability and binding affinity.
2-(3,5-difluoropyridin-2-yl)acetonitrile structure
1000557-40-3 structure
Product Name:2-(3,5-difluoropyridin-2-yl)acetonitrile
CAS No:1000557-40-3
MF:C7H4F2N2
MW:154.116868019104
MDL:MFCD09924171
CID:1095771
PubChem ID:55267340
Update Time:2025-06-08

2-(3,5-difluoropyridin-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,5-difluoro-2-Pyridineacetonitrile
    • 2-(3,5-difluoropyridin-2-yl)acetonitrile
    • 2-Pyridineacetonitrile, 3,5-difluoro-
    • 1000557-40-3
    • EN300-85403
    • AKOS006313131
    • 3,5-Difluoropyridine-2-acetonitrile
    • MDL: MFCD09924171
    • Inchi: 1S/C7H4F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2
    • InChI Key: OACYWDWMXRHRMM-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CN=C1CC#N)F

Computed Properties

  • Exact Mass: 154.034254g/mol
  • Monoisotopic Mass: 154.034254g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 154.12g/mol
  • XLogP3: 0.7
  • Topological Polar Surface Area: 36.7Ų

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Additional information on 2-(3,5-difluoropyridin-2-yl)acetonitrile

Introduction to 2-(3,5-difluoropyridin-2-yl)acetonitrile (CAS No. 1000557-40-3)

2-(3,5-difluoropyridin-2-yl)acetonitrile (CAS No. 1000557-40-3) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential biological activities. This compound, featuring a nitrile group attached to a pyridine core substituted with two fluorine atoms at the 3rd and 5th positions, presents a unique structural framework that makes it an attractive scaffold for the development of novel molecules.

The fluorine atoms in the molecule play a crucial role in modulating its electronic and steric properties, which can influence both its reactivity and its interaction with biological targets. The presence of these fluorine substituents enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability, which are critical factors in drug design. Additionally, fluorine atoms are known to increase metabolic stability by resisting hydrolysis and oxidation, thereby extending the half-life of the drug in vivo.

2-(3,5-difluoropyridin-2-yl)acetonitrile has been extensively studied as a building block for more complex molecules. Its reactive nitrile group can undergo various transformations, including nucleophilic addition reactions, which allow for the introduction of diverse functional groups. This flexibility makes it a valuable intermediate in synthetic chemistry, particularly in the construction of heterocyclic compounds that are prevalent in many biologically active agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are involved in numerous pathological processes. Pyridine derivatives have emerged as promising candidates due to their ability to mimic natural ligands and disrupt aberrant protein interactions. The structural features of 2-(3,5-difluoropyridin-2-yl)acetonitrile, such as its aromatic ring system and fluorinated substituents, make it an ideal candidate for designing PPI modulators.

One notable area of research involving 2-(3,5-difluoropyridin-2-yl)acetonitrile is its application in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in cancer and other diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop therapies that can modulate these pathways effectively. The fluorinated pyridine core of 2-(3,5-difluoropyridin-2-yl)acetonitrile provides a scaffold that can be modified to target different kinase families.

Another significant application of this compound is in the synthesis of agrochemicals. Fluorinated pyridines are widely used in pesticides and herbicides due to their enhanced bioactivity and environmental stability. The structural motif present in 2-(3,5-difluoropyridin-2-yl)acetonitrile has been incorporated into several commercially available agrochemicals that exhibit potent activity against pests while maintaining low toxicity to non-target organisms.

The synthesis of 2-(3,5-difluoropyridin-2-yl)acetonitrile typically involves multi-step organic reactions starting from commercially available precursors such as 3,5-difluoropyridine. The introduction of the nitrile group is often achieved through cyanation reactions, which can be carried out using various cyanating agents under controlled conditions. Recent advances in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and sustainable.

In conclusion, 2-(3,5-difluoropyridin-2-yl)acetonitrile (CAS No. 1000557-40-3) is a multifunctional compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features, including the presence of fluorine atoms and a reactive nitrile group, make it a valuable intermediate for designing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is likely to grow further.

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